4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and various functional groups such as a fluoro group, a methoxybenzyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via nucleophilic substitution reactions, where the thiazole intermediate reacts with 4-methoxybenzylamine.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Drug Development: The compound serves as a lead compound in the development of new drugs for various diseases.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: shares structural similarities with other thiazole derivatives and benzamide compounds.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-based antibiotics and antifungal agents.
Benzamide Compounds: Compounds with a benzamide moiety, such as certain antipsychotic drugs and anti-inflammatory agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[4-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-28-18-9-2-14(3-10-18)12-23-19(26)11-8-17-13-29-21(24-17)25-20(27)15-4-6-16(22)7-5-15/h2-7,9-10,13H,8,11-12H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMLCQZYJQZAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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